molecular formula C24H21FN4O2S B10773294 [(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone

[(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone

Cat. No.: B10773294
M. Wt: 452.5 g/mol
InChI Key: HYBZWVLPALMACV-JQGZANCBSA-N
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Description

[3H]SB-674042 is a potent and selective non-peptide orexin OX1 receptor antagonist. It exhibits high affinity for the orexin OX1 receptor with a dissociation constant (Kd) of 5.03 nM and shows 100-fold selectivity for OX1 over OX2 receptors . This compound is used extensively in scientific research to study the orexin system, which plays a crucial role in regulating arousal, wakefulness, and appetite.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]SB-674042 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of advanced organic synthesis techniques, including the formation of thiazole and oxadiazole rings .

Industrial Production Methods

Industrial production of [3H]SB-674042 is typically carried out under controlled conditions to ensure high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

[3H]SB-674042 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .

Scientific Research Applications

[3H]SB-674042 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the orexin system and its role in various physiological processes.

    Biology: Helps in understanding the mechanisms of arousal, wakefulness, and appetite regulation.

    Medicine: Investigated for its potential therapeutic applications in treating sleep disorders, obesity, and other conditions related to the orexin system.

    Industry: Used in the development of new drugs targeting the orexin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3H]SB-674042 is unique due to its high selectivity and potency for the orexin OX1 receptor. Its ability to serve as a radioligand makes it particularly valuable for labeling and studying the receptor in various experimental settings .

Properties

Molecular Formula

C24H21FN4O2S

Molecular Weight

452.5 g/mol

IUPAC Name

[(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone

InChI

InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1/i8T,9T

InChI Key

HYBZWVLPALMACV-JQGZANCBSA-N

Isomeric SMILES

[3H]C1=C(C(=CC=C1)[3H])C2=NN=C(O2)C[C@@H]3CCCN3C(=O)C4=C(SC(=N4)C)C5=CC=CC=C5F

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

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